2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is an organic compound characterized by its unique chemical structure and properties. It falls under the category of bromoacetamides, which are derivatives of acetamide containing a bromine atom. The presence of the trifluoroethoxy group enhances its chemical reactivity and biological activity.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. It is classified as a halogenated organic compound due to the presence of bromine and trifluorinated ethyl groups, which significantly influence its chemical behavior and applications in scientific research.
The synthesis of 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide typically involves several key steps:
The molecular formula for 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is C_5H_6BrF_3NO_. Its structure features:
CC(=O)N(C(C(F)(F)F)CC)Br.The compound can undergo various chemical reactions:
The mechanism of action for 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide involves its interaction with biological targets:
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide has several scientific uses:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8